molecular formula C24H24BrN5O4 B2475422 N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351841-79-6

N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2475422
CAS No.: 1351841-79-6
M. Wt: 526.391
InChI Key: WYBUXTFLEQETON-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24BrN5O4 and its molecular weight is 526.391. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O4/c1-13-10-16(6-9-19(13)25)26-23(31)22-14(2)30(29-28-22)12-20-15(3)34-24(27-20)18-8-7-17(32-4)11-21(18)33-5/h6-11H,12H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBUXTFLEQETON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H22BrN5O3\text{C}_{20}\text{H}_{22}\text{BrN}_5\text{O}_3

It has a molecular weight of approximately 433.33 g/mol. The presence of multiple functional groups, including a triazole ring and oxazole moiety, indicates potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that derivatives of triazoles and oxazoles often possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria and fungi. The specific activity of this compound against multidrug-resistant pathogens is an area of ongoing research.

CompoundMIC (µg/mL)MBC (µg/mL)
N-(4-bromo-3-methylphenyl)-...12.525
Control (Ciprofloxacin)0.51

2. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

3. Enzyme Inhibition

N-(4-bromo-3-methylphenyl)-... has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This includes studies on its interaction with DNA gyrase and other targets critical for bacterial survival.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity against XDR-Salmonella Typhi, the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL and a minimum bactericidal concentration (MBC) of 25 µg/mL. This suggests potent activity compared to traditional antibiotics .

Case Study 2: Anticancer Potential

In vitro tests on breast cancer cell lines revealed that the compound could significantly inhibit cell proliferation at concentrations as low as 10 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway .

The biological activity of N-(4-bromo-3-methylphenyl)-... is hypothesized to involve:

  • Interaction with DNA : Binding to DNA and interfering with replication processes.
  • Enzyme Inhibition : Targeting key enzymes such as DNA gyrase and topoisomerases.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through oxidative stress and mitochondrial dysfunction.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxazole ring via cyclocondensation of substituted phenyl groups with ethyl acetoacetate derivatives under reflux conditions (e.g., ethanol, 80°C for 12 hours) .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, requiring strict temperature control (0–5°C) to minimize side reactions .
  • Step 3 : Carboxamide coupling using EDCI/HOBt as coupling agents in anhydrous DMF, achieving >75% yield when reaction times exceed 24 hours .
  • Optimization : Ultrasound-assisted methods reduce reaction times by 40% and improve yields by ~15% compared to traditional heating .

Q. Which spectroscopic techniques effectively characterize this compound’s structure?

  • NMR : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., methoxy vs. methyl groups). Aromatic protons in the 2,4-dimethoxyphenyl moiety appear as doublets at δ 6.7–7.2 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 568.1243 [M+H]+^+) validates molecular formula integrity .
  • X-ray Crystallography : SHELXL refinement resolves anisotropic displacement parameters, particularly for the bromophenyl group, which often exhibits positional disorder .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Anticancer Activity : MTT assays against human carcinoma cell lines (e.g., HepG2, MCF-7) with IC50_{50} values <10 µM warrant further study .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only controls to exclude solvent toxicity .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Molecular Docking : AutoDock Vina predicts binding poses in kinase targets (e.g., EGFR), with docking scores <−9.0 kcal/mol indicating high affinity. Validation via mutagenesis (e.g., T790M EGFR mutants) confirms predicted interactions .
  • QSAR Modeling : Hammett constants for substituents (e.g., Br vs. CH3_3) correlate with bioactivity trends. Outliers may arise from unaccounted solvation effects .

Q. How to resolve contradictions between QSAR predictions and experimental bioactivity data?

  • Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to exclude experimental variability .
  • Purity Checks : HPLC analysis (C18 column, acetonitrile/water gradient) detects impurities >0.5% that may skew bioactivity .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chloro vs. 4-bromo derivatives) to identify substituent-specific trends .

Q. What crystallization strategies yield high-quality crystals for X-ray studies?

  • Solvent Screening : Use a 1:1 v/v mixture of dichloromethane/hexane for slow evaporation, achieving crystals with Rint_{int} <5% .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours minimizes twinning in the triazole ring .
  • Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) enhances resolution for heavy atoms (e.g., bromine) .

Q. Which biophysical techniques quantify target-binding kinetics and thermodynamics?

  • Surface Plasmon Resonance (SPR) : Measures on/off rates (e.g., konk_{on} = 1.2 × 104^4 M1^{-1}s1^{-1}, koffk_{off} = 0.003 s1^{-1}) for real-time interaction analysis with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Determines ΔG (−10.2 kcal/mol) and ΔH (−8.5 kcal/mol) values, revealing entropy-driven binding .

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